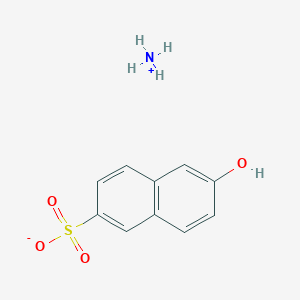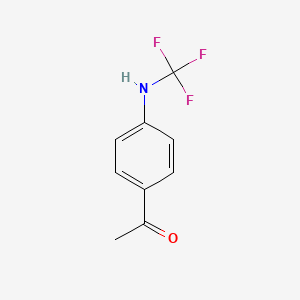
4,6-Dimethyl-2-pentadecyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It is characterized by its dioxane ring structure, which is substituted with dimethyl and pentadecyl groups. This compound is known for its unique physical and chemical properties, including a predicted density of 0.857±0.06 g/cm³ and a boiling point of 401.2±20.0 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-2-pentadecyl-1,3-diol with formaldehyde . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of zeolite catalysts has been explored to enhance the selectivity and reduce the formation of by-products . The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-pentadecyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
4,6-Dimethyl-2-pentadecyl-1,3-dioxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to act as a chelating agent, binding to metal ions and facilitating various catalytic processes . Additionally, its hydrophobic pentadecyl chain enables it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane: Similar in structure but with a dioxolane ring, it exhibits different reactivity and applications.
Uniqueness
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct physical and chemical properties. Its long hydrophobic chain makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Propriétés
Numéro CAS |
56599-77-0 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
4,6-dimethyl-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-19(2)18-20(3)23-21/h19-21H,4-18H2,1-3H3 |
Clé InChI |
NEEUXMRNOIOGOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1OC(CC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)



![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)



